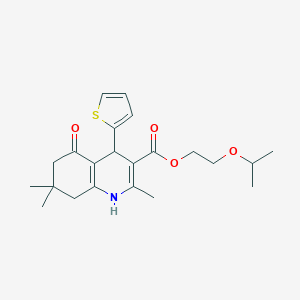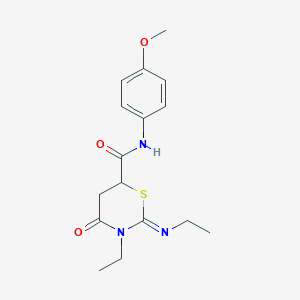![molecular formula C31H29N3O2S B418140 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 332388-11-1](/img/structure/B418140.png)
3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the amino, methoxy, and methylphenyl groups. Common reagents used in these reactions include halogenated precursors, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(2-ethylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-methylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-ethyl-6-methylphenyl)-4-(4-hydroxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-Amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
332388-11-1 |
|---|---|
Molekularformel |
C31H29N3O2S |
Molekulargewicht |
507.6g/mol |
IUPAC-Name |
3-amino-N-(2-ethyl-6-methylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C31H29N3O2S/c1-5-20-8-6-7-19(3)28(20)34-30(35)29-27(32)26-24(21-13-15-23(36-4)16-14-21)17-25(33-31(26)37-29)22-11-9-18(2)10-12-22/h6-17H,5,32H2,1-4H3,(H,34,35) |
InChI-Schlüssel |
ZLTSSEDYPIQLOM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)N)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,3-dichloro(phenylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B418061.png)
![N-(sec-butyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B418062.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-methoxyethyl)acetamide](/img/structure/B418063.png)
![2-[4-chloro(methylsulfonyl)anilino]-N-isobutylacetamide](/img/structure/B418064.png)
![2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)-N-(3-methoxypropyl)acetamide](/img/structure/B418065.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B418066.png)
![6-chloro-3-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2H-chromen-2-one](/img/structure/B418067.png)

![N-(3-bromophenyl)-2-[5-chloro-2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B418071.png)

![3-ethyl-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B418075.png)
![4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B418077.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B418079.png)

